3-Ethoxy-2-methylbenzoic acid
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Overview
Description
3-Ethoxy-2-methylbenzoic acid is a hypothetical compound used for illustrative purposes in various scientific and educational contexts
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Ethoxy-2-methylbenzoic acid involves several synthetic routes, each with specific reaction conditions. One common method is the reaction of a halogen-substituted hydrocarbon with an electropositive metal. For example: [ \text{2M} + \text{RX} \rightarrow \text{MR} + \text{MX} ] where M is an electropositive metal, R is an organic group, and X is a halogen.
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale reactors that allow for precise control of temperature, pressure, and reactant concentrations. The process typically involves the use of catalysts to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound reacts with oxygen to form oxides.
Reduction: It can be reduced by hydrogen or other reducing agents.
Substitution: Halogen atoms in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Oxygen or ozone under controlled temperature and pressure.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Reduced forms of the compound with fewer oxygen atoms.
Substitution: New compounds with substituted functional groups.
Scientific Research Applications
Chemistry: Demonstrates reaction mechanisms and synthesis techniques.
Biology: Used in models to study biochemical pathways and interactions.
Medicine: Serves as a placeholder in drug design and pharmacokinetics studies.
Industry: Illustrates the principles of industrial chemical production and process optimization.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. For example, it may bind to a receptor or enzyme, altering its activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Properties
IUPAC Name |
3-ethoxy-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(7(9)2)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGFHAXSXBAKFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901613 |
Source
|
Record name | NoName_746 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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